3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
Description
Structural Classification of Pyrazolo[1,2-a]pyrazole Core Scaffolds
The pyrazolo[1,2-a]pyrazole core consists of two fused five-membered rings, each containing two nitrogen atoms at non-adjacent positions. This bicyclic system adopts a planar conformation, with substituents influencing aromaticity and reactivity. Key structural features include:
- Fused Ring System : The [1,2-a] fusion creates a rigid bicyclic framework, limiting conformational flexibility while enhancing stability. X-ray crystallographic studies of analogous compounds, such as pyrido[1,2-b]indazoles, reveal bond lengths of 1.38–1.42 Å for C–N bonds and 1.40–1.45 Å for C–C bonds, consistent with partial double-bond character.
- Substituent Effects : Electron-withdrawing groups (e.g., diones, cyano) at positions 1, 5, and 3 increase electrophilicity, facilitating nucleophilic attacks. Conversely, aryl groups (e.g., phenyl at position 7) introduce steric bulk and π-stacking capabilities, as observed in pyrazolo[1,5-a]pyrimidine derivatives.
- Tautomerism and Resonance : The dione moiety enables keto-enol tautomerism, with NMR studies confirming the dominance of the diketone form in polar solvents. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits distinct ^1H NMR signals at δ 7.47 (aromatic proton) and δ 4.91 (non-aromatic proton), reflecting resonance stabilization.
Historical Development of Bicyclic Pyrazole Derivatives in Medicinal Chemistry
The medicinal potential of pyrazolo[1,2-a]pyrazole derivatives emerged in the late 20th century, driven by their structural similarity to purines and pyrimidines. Key milestones include:
- Early Syntheses : Initial routes relied on cyclocondensation of hydrazines with 1,3-diketones, yielding low-complexity derivatives. For instance, reactions of N-amino-2-iminopyridines with ethyl acetoacetate under acetic acid catalysis produced pyrazolo[1,5-a]pyridines in yields up to 74%.
- Cross-Dehydrogenative Coupling (CDC) : Advancements in CDC protocols enabled single-step syntheses of complex derivatives. A 2019 study demonstrated that reacting N-amino-2-iminopyridines with 1,3-cyclopentanedione under oxygen atmosphere generated cyclopentapyrazolo[1,5-a]pyridin-1-ones in 72–74% yields, showcasing improved atom economy.
- Biological Applications : Derivatives like 2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exhibit anti-inflammatory and anticancer activities by modulating cyclooxygenase-2 (COX-2) and kinase pathways. Recent studies highlight pyrazole-enriched cationic nanoparticles achieving 48.6% drug loading efficiency, underscoring their role in targeted drug delivery.
Properties
CAS No. |
919533-21-4 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C13H10N2O2/c1-9-7-12(16)15-11(8-13(17)14(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OMWGTAAEXYGRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exerts its effects involves interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis . The compound binds to the active site of the enzyme, blocking its activity and preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro and amino groups in compound 4 significantly alter solubility and stability. Nitro groups reduce water solubility but enhance thermal resistance, making it suitable for energetic applications .
- Deuterium Effects: The deuterated analog (CAS 78901-42-5) may exhibit isotopic effects in reaction kinetics or spectroscopic properties, though specific data are lacking .
Spectral and Analytical Comparisons
- NMR Shifts: In compound 4, NH2 protons resonate at 9.61–9.47 ppm due to nitro group electron withdrawal, whereas precursors (e.g., compound 3) show NH2 signals at 7.45 ppm . This demonstrates substituent effects on electronic environments.
- Chromatographic Behavior: Bacterial diones are extractable in dichloromethane (polar) or hexane (non-polar), suggesting the target compound’s solubility could vary with substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

